molecular formula C4H10NO5P B136625 N-Hydroxy-4-phosphonobutanamide CAS No. 146086-80-8

N-Hydroxy-4-phosphonobutanamide

Cat. No.: B136625
CAS No.: 146086-80-8
M. Wt: 183.10 g/mol
InChI Key: AKXSFRVADDCWTF-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phosphonobutanamide is a small molecule with the chemical formula C₄H₁₀NO₅P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-phosphonobutanamide typically involves the reaction of 4-phosphonobutyric acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, hydrolysis, and purification to obtain the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-phosphonobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-4-phosphonobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phosphonobutanamide involves its interaction with specific molecular targets. One known target is triosephosphate isomerase, an enzyme involved in the glycolytic pathway. The compound can inhibit the activity of this enzyme, thereby affecting the metabolic processes in cells .

Comparison with Similar Compounds

  • N-Hydroxy-4-phosphonobutyrate
  • 4-Phosphonobutyric acid
  • N-Hydroxy-2-phosphonoacetamide

Comparison: N-Hydroxy-4-phosphonobutanamide is unique due to its specific structure, which allows it to interact with certain enzymes and pathways differently compared to similar compounds. For instance, its hydroxyl group and phosphonate moiety provide distinct reactivity and binding properties, making it a valuable tool in biochemical research .

Properties

CAS No.

146086-80-8

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid

InChI

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10)

InChI Key

AKXSFRVADDCWTF-UHFFFAOYSA-N

SMILES

C(CC(=O)NO)CP(=O)(O)O

Canonical SMILES

C(CC(=O)NO)CP(=O)(O)O

146086-80-8

Synonyms

4PBH
N-hydroxy-4-phosphonobutanamide

Origin of Product

United States

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